molecular formula C9H20N2O B1481345 (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol CAS No. 2090302-95-5

(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol

Cat. No.: B1481345
CAS No.: 2090302-95-5
M. Wt: 172.27 g/mol
InChI Key: FWZXBTSVPSCBIA-UHFFFAOYSA-N
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Description

(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol is a pyrrolidine derivative featuring a 2-aminoethyl group at the 1-position, two methyl groups at the 4,4-positions, and a hydroxymethyl (-CH2OH) substituent at the 3-position. The compound’s molecular formula is C9H20N2O, with a molecular weight of 172.27 g/mol. Its structure combines a rigid pyrrolidine ring with a flexible aminoethyl side chain, which may influence solubility, pharmacokinetics, and receptor-binding properties.

Properties

IUPAC Name

[1-(2-aminoethyl)-4,4-dimethylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2)7-11(4-3-10)5-8(9)6-12/h8,12H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZXBTSVPSCBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol can be achieved through a series of chemical reactions. One common method involves the reductive amination of a ketone precursor with an amine. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Various reduced derivatives.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Chemistry: (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties. It may act as a precursor to drugs that target specific enzymes or receptors in the body.

Industry: In industrial applications, (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological outcomes. The exact pathways and molecular interactions depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s pyrrolidine core distinguishes it from six-membered piperazine derivatives (e.g., ). Key analogs and their substituent effects are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name (CAS/Reference) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol Pyrrolidine 1: 2-Aminoethyl; 3: -CH2OH; 4,4: -CH3 C9H20N2O 172.27 Hypothesized enhanced solubility due to -NH2 and -OH groups
(1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol Pyrrolidine 1: 4-Aminophenyl; 3: -CH2OH; 4,4: -CH3 C13H19N2O 219.31 Reduced flexibility vs. aminoethyl analog; aromatic interactions possible
1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine Piperazine 1: Thiazol-5-yl; 2: Aminoethyl; 4: n-propyl C12H20N4S 264.38 H3-receptor antagonist (pA2 = 8.27)
(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol Pyrrolidine 1: 6-Chloropyrimidinyl; 3: -CH2OH; 4,4: -CH3 C11H16ClN3O 241.72 Chloropyrimidine may enhance halogen bonding
Key Observations:
  • Ring Size : Pyrrolidine (5-membered) vs. piperazine (6-membered) affects conformational flexibility and steric interactions.
  • Substituent Position : In piperazine derivatives (), thiazol-5-yl substitution conferred higher H3-antagonist potency (pA2 = 8.27) than thiazol-4-yl analogs. Similar positional effects may apply to pyrrolidine derivatives.
  • Aminoethyl vs.

Pharmacological and Functional Insights

  • Piperazine Derivatives : Elongation of alkyl chains (e.g., n-propyl in ) improved H3-antagonist potency, suggesting that side-chain length and flexibility are critical for receptor interactions.
  • Pyrrolidine Derivatives: Substituents like chloropyrimidine () or aminophenyl () may influence electronic properties (e.g., dipole moments) and binding affinity.
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous pyrrolidine derivatives, such as amine alkylation or cyclization reactions (e.g., ).

Physicochemical Properties

  • Solubility : The hydroxymethyl (-CH2OH) and primary amine (-NH2) groups in the target compound may enhance aqueous solubility compared to purely aromatic analogs.

Biological Activity

(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is characterized by the presence of both an aminoethyl group and a hydroxymethyl group, which contribute to its reactivity and interactions with biological targets.

Chemical Structure and Properties

The chemical structure of (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol can be represented as follows:

  • Chemical Formula: C₈H₁₈N₂O
  • CAS Number: 2090302-95-5

The presence of the aminoethyl group enhances the compound's ability to form hydrogen bonds, while the hydroxymethyl group may participate in various biochemical reactions. These structural features are crucial for its biological activity.

The biological activity of (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may act as a ligand in receptor binding studies or as a probe in biochemical assays. Its mechanism involves modulating the activity of these targets, leading to various biological outcomes.

Pharmacological Evaluation

Recent studies have highlighted the potential pharmacological applications of this compound:

  • Antioxidant Activity: Research indicates that compounds similar to (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Acetylcholinesterase Inhibition: In vitro studies have shown that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For instance, certain synthesized derivatives demonstrated low IC50 values in AChE assays, indicating potent inhibitory activity .

Case Studies

  • Memory Impairment Studies: A study involving ethanol-treated rats indicated that alterations in antioxidant enzyme levels correlated with memory impairment. Compounds like (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol were evaluated for their binding affinity to targets associated with memory and cognition, such as NF-kB and COX-2 .
  • Cytotoxicity Assays: The cytotoxic effects of synthesized derivatives were assessed using primary cultures of astrocytes. Compounds derived from (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol showed varying degrees of cytotoxicity, with some exhibiting significant effects at low concentrations .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(1-(2-Aminoethyl)pyrrolidine)Lacks hydroxymethyl groupLimited binding interactions
(4,4-Dimethylpyrrolidin-3-yl)methanolLacks aminoethyl and hydroxymethyl groupsModerate biological activity
(1-(2-Aminoethyl)-4-fluoropyrrolidin-2-yl)methanolContains fluorine substituentsEnhanced stability and potential bioactivity

The unique combination of functional groups in (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol enhances its reactivity and biological potential compared to simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 2
(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol

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